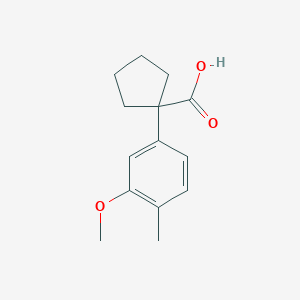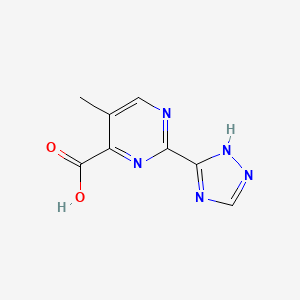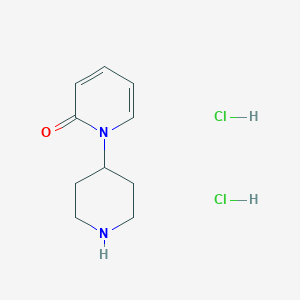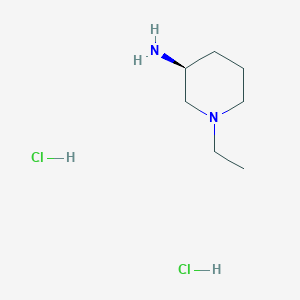![molecular formula C17H18N2O4S B2702696 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922112-14-9](/img/structure/B2702696.png)
3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The research on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base highlights its potential in photodynamic therapy (PDT) for cancer treatment. The compound exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it a promising Type II photosensitizer for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Contaminant Detection
Benzenesulfonamide derivatives, including benzotriazoles, benzothiazoles, and benzenesulfonamides, have been identified as ubiquitous emerging contaminants due to their widespread use in industrial and household applications. Novel methodologies have been developed for the extraction and detection of these compounds from environmental samples, such as soil and air particulate matter, highlighting their environmental impact and potential risks to human health. These studies contribute to the assessment of exposure and the development of remediation strategies for these contaminants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016); (Maceira, Marcé, & Borrull, 2018).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds utilizing benzenesulfonamide derivatives has led to the development of various heterocyclic compounds with potential applications in medicinal chemistry. These include triazepines, pyrimidines, azoles, and oxazepines, which have shown significant biological activities such as antifungal, antimicrobial, and anticancer properties. This research contributes to the discovery of new therapeutic agents and the exploration of their mechanisms of action (Khodairy, Ali, & El-wassimy, 2016); (Faidallah, Khan, Rostom, & Asiri, 2013); (Iqbal et al., 2006); (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Carbonic Anhydrase Inhibition
A novel series of [1,4]oxazepine-based primary sulfonamides has been synthesized and investigated as inhibitors of human carbonic anhydrases, which are therapeutically relevant enzymes. These compounds have demonstrated strong inhibition and highlight the dual role of the primary sulfonamide functionality in enabling the ring construction and acting as an enzyme prosthetic zinc-binding group. This research has implications for the development of new inhibitors with potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Propiedades
IUPAC Name |
3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-4-3-5-14(10-12)24(21,22)18-13-6-7-16-15(11-13)17(20)19(2)8-9-23-16/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSTUEUCPSIUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)

![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702625.png)


![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)

![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)
